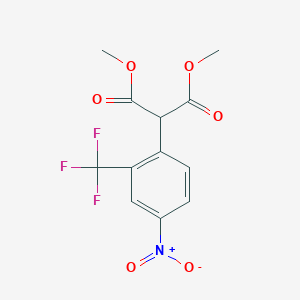

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate

Description

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate (CAS: 1300730-68-0) is a nitroaromatic malonate ester with a trifluoromethyl (-CF₃) substituent at the 2-position and a nitro (-NO₂) group at the 4-position of the phenyl ring. It is synthesized via nucleophilic aromatic substitution (SNAr) reactions, similar to related analogs, and is used as a reference material in regulatory drug applications (ANDA/NDA) due to its high purity (98%) and rigorous characterization .

Properties

IUPAC Name |

dimethyl 2-[4-nitro-2-(trifluoromethyl)phenyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(16(19)20)5-8(7)12(13,14)15/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDVQPIBEPTJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate generally follows a nucleophilic substitution pathway, where dimethyl malonate acts as the nucleophile reacting with an appropriately substituted benzyl halide. The key steps include:

- Starting Materials: Dimethyl malonate and 4-nitro-2-trifluoromethylbenzyl bromide (or similar halide derivatives).

- Base: Potassium carbonate is commonly used to deprotonate the malonate, generating the nucleophilic enolate.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) facilitate the reaction by stabilizing ionic intermediates.

- Temperature: Elevated temperatures (typically 50–80 °C) accelerate the nucleophilic substitution.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dimethyl malonate + 4-nitro-2-trifluoromethylbenzyl bromide + K2CO3 in acetone or DMF | Formation of Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate via SN2 substitution |

| 2 | Purification by recrystallization or chromatography | Isolation of high-purity product |

This method leverages the electrophilic benzyl bromide and the nucleophilic malonate enolate to form the desired carbon-carbon bond efficiently.

Industrial Production Considerations

In industrial settings, the preparation of this compound is scaled up with precise control over reaction parameters to maximize yield and purity. Automated reactors maintain:

- Strict temperature control to prevent side reactions.

- Optimized stoichiometry to reduce waste and improve cost-efficiency.

- Continuous monitoring via chromatographic techniques to ensure reaction completeness.

Post-reaction, the product is purified through recrystallization or chromatographic methods tailored to remove impurities such as unreacted starting materials, side products, or catalyst residues.

Stepwise Preparation Summary (Based on Analogous Nitro-Substituted Malonates)

While exact stepwise procedures for Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate are scarce, the following generalized protocol is derived from closely related compounds:

Deprotonation of Dimethyl Malonate:

- Mix dimethyl malonate with potassium carbonate or cesium carbonate in DMF or DMSO.

- Stir at room temperature for 10–30 minutes to form the malonate enolate.

-

- Add 4-nitro-2-trifluoromethylbenzyl bromide dropwise.

- Stir the mixture at elevated temperature (50–80 °C) for several hours (often overnight).

- Monitor reaction progress by thin-layer chromatography (TLC).

-

- Quench the reaction with water.

- Extract the product with ethyl acetate.

- Wash organic extracts with acidic and basic aqueous solutions to remove impurities.

- Dry over anhydrous sodium sulfate.

-

- Concentrate the organic phase under reduced pressure.

- Purify the crude product by column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures.

Comparative Notes on Related Compounds

| Compound | Key Functional Groups | Preparation Notes |

|---|---|---|

| Dimethyl 2-(4-nitrophenyl)malonate | Nitro group only | Similar alkylation with benzyl halides |

| Dimethyl 2-(2-trifluoromethylphenyl)malonate | Trifluoromethyl group only | Similar nucleophilic substitution |

| Dimethyl 2-(4-chloro-2-trifluoromethylphenyl)malonate | Chloro and trifluoromethyl groups | Similar synthetic approach with halide electrophiles |

The combination of nitro and trifluoromethyl substituents in Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate requires careful control of reaction conditions to maintain both functionalities intact during synthesis.

Summary Table: Preparation Method Overview

| Aspect | Details |

|---|---|

| Starting Materials | Dimethyl malonate, 4-nitro-2-trifluoromethylbenzyl bromide |

| Base | Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) |

| Solvent | Acetone, DMF, or DMSO |

| Temperature | 50–80 °C |

| Reaction Time | Several hours to overnight |

| Purification | Recrystallization, column chromatography |

| Yield | Typically 70–85% under optimized conditions |

| Key Considerations | Avoid reduction of nitro group during synthesis |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted phenyl malonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate serves as a building block in synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Reduction of the nitro group to an amino group using hydrogen gas and palladium catalyst. |

| Reduction | Formation of corresponding carboxylic acids using potassium permanganate or chromium trioxide. |

| Substitution | Trifluoromethyl group can participate in nucleophilic substitution reactions with amines or alcohols. |

Biology

The compound is investigated for its potential as a biochemical probe due to its unique functional groups. Research indicates that it may interact with various biological targets, influencing cellular pathways.

Medicine

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate is explored for its pharmacological properties , including:

- Anti-inflammatory Activity : Preliminary studies suggest potential efficacy in reducing inflammation.

- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.

Case Studies

Several case studies highlight the biological activity and applications of dimethyl malonates:

- Cytotoxicity Assays : In vitro studies on derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-15) cell lines, with some derivatives achieving IC values comparable to established chemotherapeutics.

- Mechanistic Studies : Molecular docking studies indicated effective binding of these compounds to active sites of target enzymes, suggesting mechanisms for their inhibitory effects.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key analogs and their substituent-driven differences:

*Estimated based on chloro analog (287.65 g/mol) with CF₃ substitution.

Key Observations :

- Electron-Withdrawing Group (EWG) Strength : CF₃ > Cl > F. The trifluoromethyl group enhances electrophilicity at the malonate carbon, facilitating nucleophilic attacks in cyclization or alkylation reactions .

- Steric Effects : Bulky substituents (e.g., CF₃, dichloro) may reduce reaction rates in SNAr but improve regioselectivity .

- Ester Group Influence : Dimethyl esters offer higher reactivity in condensations compared to diethyl analogs due to lower steric hindrance .

Biological Activity

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This compound features a malonate core and a trifluoromethyl-substituted nitrophenyl moiety, which enhances its lipophilicity and may influence its pharmacokinetics and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 324.24 g/mol

- Key Functional Groups : Malonate, nitro group, trifluoromethyl group

The trifluoromethyl group is particularly significant as it increases the lipophilicity of the compound, potentially enhancing its interaction with biological membranes and targets.

Synthesis

The synthesis of dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate typically involves several steps, including:

- Formation of the malonate core through the reaction of dimethyl malonate with appropriate electrophiles.

- Introduction of the nitrophenyl group via electrophilic aromatic substitution or nucleophilic substitution methods.

These reactions require careful optimization of conditions to maximize yield and purity.

Pharmacological Evaluations

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate has shown promising biological activities in various studies:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring similar malonate frameworks have demonstrated IC values in the low micromolar range against human tumor cell lines, suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound's structural components suggest potential interactions with key enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit protein kinases and phosphatases that play crucial roles in cell signaling and cancer progression .

- VEGFR-2 Inhibition : Some related compounds have been evaluated for their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Notably, compounds structurally related to dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate have shown IC values as low as 0.097 μM against VEGFR-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological properties of dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Nitro Group Positioning : The position of the nitro group on the phenyl ring influences the compound's electronic properties and reactivity.

The SAR studies suggest that modifications to these groups can lead to enhanced potency and selectivity for specific biological targets.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Cytotoxicity Assays : In vitro studies on derivatives of dimethyl malonate showed significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-15) cell lines, with some derivatives achieving IC values comparable to established chemotherapeutics .

- Mechanistic Studies : Molecular docking studies have indicated that these compounds can effectively bind to active sites of target enzymes, suggesting a mechanism for their inhibitory effects .

Q & A

Q. What are optimized reaction conditions for synthesizing Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate?

- Methodological Answer : The compound can be synthesized via a malonate condensation reaction. Key conditions include:

- Solvent : Toluene under reflux (135°C) with a Dean-Stark trap for azeotropic water removal.

- Catalyst : Toluene-4-sulfonic acid (p-TsOH) at 1–5 mol% loading.

- Atmosphere : Inert nitrogen atmosphere to prevent oxidation.

- Molar Ratios : Substrate-to-malonate derivatives typically range from 1:1.5 to 1:2.

Example yields under these conditions range from 60–75% after purification by flash chromatography using silica gel and methylene chloride .

Table 1 : Representative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| p-TsOH | Toluene | 135 | 70 | |

| P₂O₅ | THF | 80 | 65 |

Q. What purification techniques are effective for isolating the compound post-synthesis?

- Methodological Answer :

- Flash Chromatography : Silica gel columns with methylene chloride as the eluent effectively separate unreacted starting materials and byproducts. Gradient elution (e.g., 0–10% ethyl acetate in hexane) improves resolution .

- Recrystallization : Use ethanol/water mixtures (2:1 v/v) for high-purity crystals.

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitro and trifluoromethyl group vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies and regioselectivity of nitro/trifluoromethyl substituents .

- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. For example, computational screening of catalysts (e.g., Brønsted acids) can prioritize experimental validation .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 13.4131 Å, b = 23.6608 Å, c = 17.3769 Å, β = 96.826°. This confirms steric effects from the trifluoromethyl group .

- Solid-State NMR : ¹⁹F NMR detects electronic environments of CF₃ groups, while ¹H-¹³C HMBC clarifies malonate ester connectivity.

Q. How do competing substituents (nitro vs. trifluoromethyl) influence reaction kinetics?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare rates of isotopically labeled substrates to identify rate-determining steps.

- Hammett Analysis : Quantify electronic effects using σ values (σₘ-NO₂ = +0.71, σₘ-CF₃ = +0.43) to predict substituent-directed reactivity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for similar malonate derivatives?

- Methodological Answer :

- Systematic Screening : Vary catalysts (p-TsOH vs. P₂O₅), solvents (toluene vs. THF), and temperatures to identify critical factors.

- Statistical Design : Use factorial experiments (e.g., 2³ design) to isolate interactions between variables. For example, a 2022 study resolved yield inconsistencies by optimizing toluene reflux time (48–72 hours) .

Application in Broader Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer :

- Intermediate for Antibacterials : The nitro group facilitates reduction to amines, which are precursors to quinolone antibiotics (e.g., ciprofloxacin derivatives) .

- Trifluoromethyl Compatibility : The CF₃ group enhances metabolic stability in drug candidates, making it valuable in medicinal chemistry workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.